molecular formula C17H21NO7S2 B241191 Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate

Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate

Katalognummer: B241191
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: WCZDUFOLQSSLBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate is a synthetic compound that has been widely used in scientific research. Its unique chemical structure allows it to interact with biological systems in a specific and controlled manner, making it a valuable tool for studying various biochemical and physiological processes.

Wirkmechanismus

The mechanism of action of Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate is complex and depends on the specific biological system being studied. In general, the compound works by interacting with specific proteins or enzymes, either inhibiting or enhancing their activity. This can lead to a range of biochemical and physiological effects, depending on the specific system being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of protein-protein interactions. These effects can lead to changes in cellular signaling pathways, gene expression, and other important biological processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate in lab experiments is its ability to selectively target specific biological systems. This allows researchers to study the effects of the compound on specific enzymes or proteins, without affecting other systems in the cell. However, one limitation of the compound is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.

Zukünftige Richtungen

There are many potential future directions for research involving Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate. One area of interest is the development of new drugs and therapies based on the compound's ability to selectively target specific biological systems. Another potential direction is the use of the compound in the development of new diagnostic tools for detecting and monitoring various diseases and disorders. Overall, the unique chemical properties of this compound make it a valuable tool for scientific research, with many potential applications in the future.

Synthesemethoden

Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate can be synthesized using a multistep process that involves the reaction of several different chemical compounds. The synthesis typically begins with the reaction of 2-furanethiol with 4-methylbenzenesulfonyl chloride, followed by the addition of 2-aminoethanesulfonic acid and methyl acrylate. The resulting product is then purified and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate has been used in a variety of scientific research applications, including studies of enzyme activity, protein-protein interactions, and drug discovery. Its ability to selectively target specific biological systems has made it a valuable tool for understanding the underlying mechanisms of various diseases and disorders.

Eigenschaften

Molekularformel

C17H21NO7S2

Molekulargewicht

415.5 g/mol

IUPAC-Name

methyl 3-[[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]sulfamoyl]propanoate

InChI

InChI=1S/C17H21NO7S2/c1-13-5-7-14(8-6-13)27(22,23)16(15-4-3-10-25-15)12-18-26(20,21)11-9-17(19)24-2/h3-8,10,16,18H,9,11-12H2,1-2H3

InChI-Schlüssel

WCZDUFOLQSSLBU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)CCC(=O)OC)C2=CC=CO2

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)CCC(=O)OC)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.